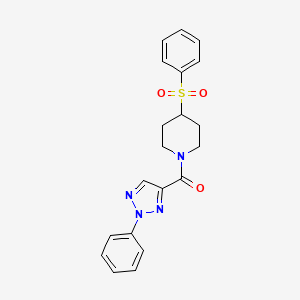
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a triazole ring and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Formation of the Piperidine Ring: This can be synthesized through a series of reactions starting from a suitable precursor, such as a ketone or an aldehyde, followed by cyclization.
Coupling Reactions: The triazole and piperidine rings can be coupled using a variety of reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, compounds with triazole and piperidine rings are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications include the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry
In industry, such compounds can be used in the development of new polymers, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with these structures can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- (2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- (4-(phenylsulfonyl)piperidin-1-yl)methanone
- Other triazole derivatives
- Other piperidine derivatives
Uniqueness
The uniqueness of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
生物活性
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with piperidine-based sulfonamides. The structural characterization is often confirmed through techniques such as NMR and mass spectrometry, ensuring the integrity of the triazole and piperidine moieties.
Antimicrobial Properties
Recent studies have indicated that triazole compounds exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL . The presence of the sulfonamide group in our compound may enhance this activity by improving solubility and bioavailability.
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro assays demonstrated that it inhibits cell proliferation in several cancer cell lines, including ovarian (OVCAR-3) and breast cancer cells (MCF-7), with IC50 values around 30 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For example, it has been noted to inhibit monoacylglycerol lipase (MAGL) with an IC50 value of 0.84 µM . This inhibition could disrupt lipid signaling pathways that are often upregulated in cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects; showed significant inhibition against E. coli (MIC = 25 µg/mL). |
| Study 2 | Assessed anticancer properties; reported IC50 values of 30 µM against OVCAR-3 cells. |
| Study 3 | Evaluated enzyme inhibition; identified MAGL as a target with an IC50 of 0.84 µM. |
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : Known for its ability to form hydrogen bonds and interact with biological targets.
- Piperidine Moiety : Enhances lipophilicity and facilitates membrane penetration.
- Sulfonamide Group : May contribute to enzyme inhibition and increased solubility.
属性
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(19-15-21-24(22-19)16-7-3-1-4-8-16)23-13-11-18(12-14-23)28(26,27)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOFMDYXABHDMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













